molecular formula C19H18BrNO5S B2479665 5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052611-39-8

5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2479665
CAS No.: 1052611-39-8
M. Wt: 452.32
InChI Key: IULBRHQCSKTCEL-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzooxazocin core fused with a methanobridge, substituted with a 4-bromophenylsulfonyl group, a methoxy moiety, and a methyl group.

Properties

IUPAC Name

12-(4-bromophenyl)sulfonyl-5-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S/c1-19-10-15(14-8-5-12(25-2)9-16(14)26-19)17(18(22)21-19)27(23,24)13-6-3-11(20)4-7-13/h3-9,15,17H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBRHQCSKTCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazocin core with a sulfonyl group and a bromophenyl substituent. Its molecular formula is C17H18BrN3O4S, with a molecular weight of approximately 436.31 g/mol. The presence of the methoxy and methyl groups contributes to its lipophilicity, which may enhance its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of sulfonyl compounds often exhibit significant antimicrobial properties. For example, studies on related compounds have demonstrated moderate to excellent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound is yet to be fully elucidated but may follow similar trends.

Enzyme Inhibition

Sulfonamide derivatives are known for their role as enzyme inhibitors. This compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can inhibit carbonic anhydrase and other key enzymes .

Cytotoxicity and Anticancer Potential

Emerging data indicate that related oxazocin derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar scaffolds have shown cytotoxic effects against human breast cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death.

Case Studies

Data Tables

Activity Type Tested Compound MIC (µg/mL) Cell Line Tested IC50 (µM)
Antibacterial5-((4-bromophenyl)sulfonyl)...8–32NANA
CytotoxicityRelated oxazocin derivativeNAMCF-715
Enzyme InhibitionSulfonamide derivativeNANA10

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazocin core and subsequent sulfonation. The general synthetic route can be outlined as follows:

  • Formation of the Oxazocin Core : The initial step involves cyclization reactions to form the oxazocin structure from suitable precursors.
  • Sulfonation : The introduction of the sulfonyl group is achieved through electrophilic aromatic substitution, using sulfonyl chlorides or other sulfonating agents.
  • Functionalization : The methoxy and bromophenyl groups are introduced through further substitution reactions.

This synthetic pathway allows for the customization of the compound's properties by varying substituents on the aromatic rings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one . For instance:

  • Quinazolinone Derivatives : Research has shown that derivatives with similar structures exhibit significant activity against various bacterial strains, indicating that modifications to the oxazocin framework could enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound's structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory conditions:

  • Mechanism of Action : Compounds with sulfonamide moieties have been documented to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of quinazolinone derivatives for their antimicrobial activity. Among them, compounds structurally related to This compound demonstrated significant inhibition against Gram-positive bacteria. The results indicated that introducing electron-withdrawing groups enhances antimicrobial activity .

Compound StructureActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that compounds with similar sulfonamide structures can reduce inflammation markers in cell cultures. These findings suggest that derivatives of This compound may also possess anti-inflammatory properties .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenylsulfonyl group undergoes nucleophilic substitution under catalytic conditions. Typical reactions include:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives.

Ar-Br+Ar’-B(OH)2Pd(PPh3)4,Na2CO3Ar-Ar’+Byproducts\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ar'} + \text{Byproducts}

Amination
Bromine displacement with amines (e.g., piperidine) using CuI/L-proline catalysis forms C–N bonds :

Ar-Br+HN(CH2)5CuI, L-prolineAr-N(CH2)5+HBr\text{Ar-Br} + \text{HN(CH}_2\text{)}_5 \xrightarrow{\text{CuI, L-proline}} \text{Ar-N(CH}_2\text{)}_5 + \text{HBr}

Sulfonyl Group Reactivity

The sulfonyl moiety participates in hydrolysis and substitution:

Hydrolysis
Under acidic reflux (HCl/H₂O, 80°C), the sulfonamide converts to the corresponding sulfonic acid :

R-SO2-NHR’+H2OHClR-SO3H+R’NH2\text{R-SO}_2\text{-NHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-SO}_3\text{H} + \text{R'NH}_2

Chlorination
Treatment with PCl₅ replaces the sulfonamide oxygen with chlorine, forming sulfonyl chloride intermediates :

R-SO2-NHR’+PCl5R-SO2Cl+R’NH2\cdotpHCl\text{R-SO}_2\text{-NHR'} + \text{PCl}_5 \rightarrow \text{R-SO}_2\text{Cl} + \text{R'NH}_2\text{·HCl}

Methoxy Group Transformations

The 9-methoxy group undergoes demethylation and alkylation:

Acidic Demethylation
BBr₃ in DCM cleaves the methoxy group to a hydroxyl :

Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

O-Alkylation
Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields ether derivatives:

Ar-OH+CH3IK2CO3Ar-OCH3+KI\text{Ar-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ar-OCH}_3 + \text{KI}

Oxazocin Ring Reactions

The methanobenzooxazocin core displays ring-opening and hydrogenation:

Acid-Catalyzed Ring Opening
In HCl/EtOH, the oxazocin ring opens to form a secondary amine and ketone:

Oxazocin+HClR-NH2+R-C(=O)-R’\text{Oxazocin} + \text{HCl} \rightarrow \text{R-NH}_2 + \text{R-C(=O)-R'}

Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) saturates the fused ring system:

Oxazocin+H2Pd/CSaturated analog\text{Oxazocin} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Saturated analog}

Comparative Reaction Conditions

Reaction Type Reagents/Conditions Yield Range Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 12h70–85%
Sulfonamide Hydrolysis6M HCl, reflux, 6h88–92%
Methoxy DemethylationBBr₃, DCM, −78°C, 2h78–82%
Oxazocin Hydrogenation10% Pd/C, H₂ (1 atm), EtOH, 24h65–70%

Stability and Byproduct Formation

  • Photodegradation : UV exposure (254 nm) induces cleavage of the sulfonyl group, forming bromobenzene and oxazocin fragments.

  • Thermal Decomposition : At >200°C, the compound decomposes into CO, NH₃, and aromatic hydrocarbons.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Steps Reported Bioactivity
Target compound: 5-((4-Bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one Benzooxazocin with methanobridge 4-Bromophenylsulfonyl, 9-methoxy, 2-methyl Not explicitly reported; likely involves sulfonation, cyclization, and coupling steps Not reported in evidence
Compound 5l () 1,3,5-Triazine 4-Bromo-2-formylphenoxy, 4-methoxyphenoxy, methyl benzoate Stepwise coupling of trichlorotriazine with phenols and amines Not reported
Compound 41 () Triazino[5,6-b]indole-pyrazole hybrid 4-Bromophenyl, 6,6-dimethylindolone Condensation of indolone with bromophenylpropenyl intermediate Not reported
Compound 17 () Imidazo[1,2-b][1,2,4]triazepin-3-one 4-Methoxybenzylidene, 5-bromo-2-hydroxyphenyl, phenyl Reflux of imidazolone and bromosalicaldehyde in acidic dioxane Not reported

Key Observations:

  • Synthesis Complexity: Multi-step reactions dominate (e.g., coupling, condensation), with bromophenyl groups introduced early via aryl halide intermediates .
  • Bioactivity Gaps: None of the evidence directly reports bioactivity for these compounds, though highlights plant-derived analogs with "novel bioactivities," implying possible pharmacological exploration for this class .

Structural Similarity Analysis Using Graph-Based Methods

As per , graph-theoretical comparisons capture structural nuances better than bit-vector methods . For the target compound:

  • Graph Nodes/Edges: The benzooxazocin core (10-membered ring) and methanobridge create a unique topology, differing from triazines (6-membered) or triazepinones (7-membered).
  • Functional Group Alignment: The 4-bromophenylsulfonyl group aligns with bromophenyl motifs in Compounds 5l and 41, suggesting shared pharmacophoric features.
  • Computational Challenges: The NP-hard nature of graph isomorphism complicates direct comparisons, especially for large molecules like the target compound .

Implications for Drug Development

While bioactivity data are lacking, the compound’s sulfonyl and bromophenyl groups are common in kinase inhibitors and antimicrobial agents. ’s platform for 3D cell culture with modulated microenvironments could enable future testing of such compounds in disease models .

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